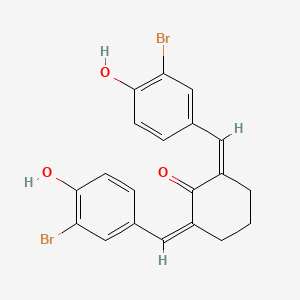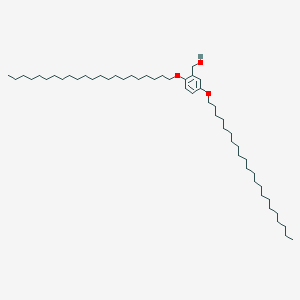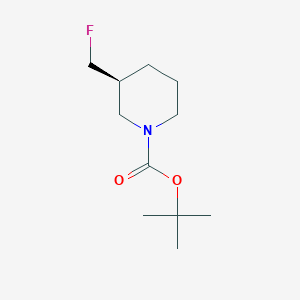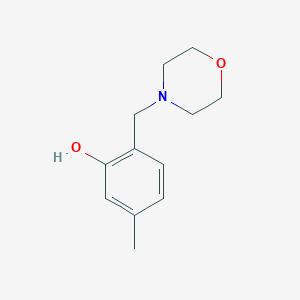
Muraglitazar Acyl-b-D-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Muraglitazar Acyl-b-D-glucuronide is a metabolite of Muraglitazar, a dual peroxisome proliferator-activated receptor-α/γ activator. This compound is formed through the process of acyl glucuronidation, which is a common metabolic pathway for many drugs. This compound is primarily found in bile and represents a significant portion of the dose after oral administration .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Muraglitazar Acyl-b-D-glucuronide is synthesized through the glucuronidation of Muraglitazar. The process involves the use of UDP-glucuronic acid and human liver microsomes. The reaction is typically carried out in a sodium phosphate buffer with the presence of NADPH .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large bioreactors and optimized conditions to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the stability of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Muraglitazar Acyl-b-D-glucuronide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Hydroxylation: This is a specific type of oxidation where a hydroxyl group is added to the compound.
O-demethylation: This reaction involves the removal of a methyl group from the compound.
Common Reagents and Conditions
NADPH: Used as a reducing agent in oxidation reactions.
Human Liver Microsomes: Provide the necessary enzymes for the reactions.
Sodium Phosphate Buffer: Maintains the pH of the reaction mixture.
Major Products Formed
Hydroxylated Metabolites: Formed through hydroxylation reactions.
O-demethylated Metabolites: Formed through O-demethylation reactions.
Applications De Recherche Scientifique
Muraglitazar Acyl-b-D-glucuronide has several scientific research applications, including:
Chemistry: Used as a model compound to study glucuronidation and other metabolic pathways.
Biology: Helps in understanding the metabolic fate of drugs and their metabolites.
Medicine: Used in drug development and safety assessment studies.
Industry: Employed in the production of Muraglitazar and related compounds.
Mécanisme D'action
Muraglitazar Acyl-b-D-glucuronide exerts its effects through the activation of peroxisome proliferator-activated receptor-α/γ. These receptors play a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. The compound binds to these receptors, leading to the activation of various downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Muraglitazar Acyl-b-D-glucuronide is similar to other acyl glucuronide metabolites, such as Peliglitazar Acyl-b-D-glucuronide. Both compounds are formed through glucuronidation and share similar metabolic pathways. this compound is less stable in plasma compared to Peliglitazar Acyl-b-D-glucuronide .
List of Similar Compounds
Propriétés
Formule moléculaire |
C35H36N2O13 |
|---|---|
Poids moléculaire |
692.7 g/mol |
Nom IUPAC |
3,4,5-trihydroxy-6-[2-[(4-methoxyphenoxy)carbonyl-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]amino]acetyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C35H36N2O13/c1-20-26(36-32(47-20)22-6-4-3-5-7-22)16-17-46-24-10-8-21(9-11-24)18-37(35(44)48-25-14-12-23(45-2)13-15-25)19-27(38)49-34-30(41)28(39)29(40)31(50-34)33(42)43/h3-15,28-31,34,39-41H,16-19H2,1-2H3,(H,42,43) |
Clé InChI |
VLMNHAOSAKQBJM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CN(CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)C(=O)OC5=CC=C(C=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![tert-butyl N-[(2R,3R)-2-(hydroxymethyl)oxetan-3-yl]carbamate](/img/structure/B13910874.png)


![1-[1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B13910899.png)

![4-Bromo-6-chlorobenZo[b]thiophene-2-carboxylic acid](/img/structure/B13910907.png)
![[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (6S,6aS)-3-[3-[[(6aS)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-6-hydroxy-2-methoxy-8-methyl-11-oxo-6a,7-dihydro-6H-pyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate](/img/structure/B13910913.png)

